Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate (CAS: 505095-81-8) is a thiophene-based derivative featuring a 4-methylthiophene-3-carboxylate core substituted with two distinct amide groups: a 2-ethoxyphenyl carbamoyl moiety at position 5 and a 3-methoxybenzamido group at position 2. Its molecular formula is C₂₅H₂₅N₃O₆S, with a molecular weight of 507.39 g/mol .
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-18-12-7-6-11-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-9-8-10-16(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
KOUGYJPKLRWHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
The 2-carboxylic acid is converted to an acid chloride using oxalyl chloride or thionyl chloride .
Amide Coupling
The acid chloride reacts with 3-methoxybenzamide in the presence of a base (e.g., triethylamine) to form the benzamido bond.
Example :
Reaction Conditions :
Carbamoyl Group Introduction at Position 5
The carbamoyl group is introduced via nucleophilic substitution or coupling reactions.
Carbamoyl Chloride Formation
The 5-carboxylic acid is converted to a carbamoyl chloride using phosgene or triphosgene .
Reaction with 2-Ethoxyphenylamine
The carbamoyl chloride reacts with 2-ethoxyphenylamine to form the carbamoyl bond.
Example :
Reaction Conditions :
Alternative Strategies
Bromination and Substitution
For regioselective substitution, bromine is introduced at positions 2 and 5, followed by displacement with amines or carbamates.
Example :
-
Bromination : 3-Methylthiophene → 2,5-dibromo-3-methylthiophene.
-
Substitution :
-
Position 2 : Displacement with 3-methoxybenzamide via Buchwald-Hartwig amination.
-
Position 5 : Displacement with 2-ethoxyphenylamine via Ullmann coupling.
-
Reaction Conditions :
Purification and Characterization
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acid Chloride Coupling | High regioselectivity | Harsh conditions | 65–75 |
| Bromination/Substitution | Flexible for diverse substituents | Lower yields | 40–50 |
| Oxidation/Esterification | Scalable for bulk synthesis | Requires strong oxidizers | 70–85 |
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Key Differences
The compound shares its 4-methylthiophene-3-carboxylate backbone with several analogs. Substituent variations at positions 2 and 5 significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy Groups : The target compound’s 2-ethoxyphenyl group introduces steric bulk and lipophilicity compared to methoxy analogs. Ethoxy groups generally enhance metabolic stability but may reduce solubility .
- Positional Isomerism : The ortho-substituted ethoxy group in the target compound contrasts with para-substituted analogs (e.g., ), which may alter binding interactions in biological systems .
- Chloro vs.
Hypothesized Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Carbamoyl Groups: The 2-ethoxyphenyl carbamoyl moiety may enhance target binding affinity compared to simpler aminocarbonyl groups (e.g., ) .
- Methoxybenzamido vs. Chloroacetylamino: The 3-methoxybenzamido group in the target compound likely improves solubility relative to chloroacetyl derivatives, which are more reactive but less stable .
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O6S
- Molecular Weight : 468.52 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with various functional groups, including a methyl ester, carbamoyl, and amido groups. This structural diversity is significant for its biological activity and potential therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Potential Therapeutic Applications
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially reducing conditions associated with chronic inflammation.
- Anticancer Activity : Initial findings suggest that it could interfere with cancer cell proliferation by targeting specific cellular pathways.
The precise mechanism of action is still under investigation, but it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways. This interaction could lead to:
- Inhibition of Enzyme Activity : By binding to enzymes crucial for cancer cell survival.
- Alteration of Cellular Signaling Pathways : Modulating pathways that regulate cell growth and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Substitution Reactions : Introducing the carbamoyl and amido groups through nucleophilic substitution.
- Esterification : Converting the carboxylic acid to a methyl ester.
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| L1210 Leukemia | 10 | Induced apoptosis in treated cells |
| A549 Lung Cancer | 15 | Inhibited cell proliferation significantly |
| HeLa Cervical | 12 | Altered cell cycle distribution |
Mechanistic Insights
Further investigations into the compound's mechanism involved:
- Binding Affinity Studies : Molecular docking studies revealed strong binding interactions with target proteins involved in cancer progression.
- Cell Cycle Analysis : Flow cytometry assays indicated that treated cells exhibited G1 phase arrest, suggesting interference with cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Use the Gewald reaction to construct the thiophene ring. Ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux in DMF to form the intermediate .
Functionalization : Couple the 2-ethoxyphenylcarbamoyl and 3-methoxybenzamido groups via amidation. Triethylamine (TEA) is often used as a catalyst in anhydrous dichloromethane .
Esterification : Methyl ester formation via acid-catalyzed methanol esterification of the carboxylate intermediate .
- Key Considerations : Monitor reaction progress with TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is critical:
Q. What functional groups are present, and how do they influence reactivity?
- Methodological Answer : Key groups include:
- Thiophene ring : Aromatic sulfur enhances electron delocalization, enabling electrophilic substitution .
- Carbamoyl/benzamido groups : Participate in hydrogen bonding with biological targets (e.g., enzymes) .
- Methoxy/ethoxy groups : Improve solubility in polar solvents (e.g., DMSO) and modulate pharmacokinetics .
- Reactivity Insights : The ester group is prone to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during synthesis .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity of this compound?
- Methodological Answer :
- Temperature Control : Maintain 80–100°C during the Gewald reaction to prevent side-product formation .
- Solvent Selection : Use anhydrous DMF for amidation to minimize hydrolysis .
- Catalyst Screening : Test alternatives to TEA (e.g., DMAP) for improved coupling efficiency .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to confirm functional group assignments .
- Computational Validation : Optimize geometry with Gaussian 09 (DFT-B3LYP/6-31G*) and simulate NMR shifts for comparison .
- Crystallographic Resolution : If crystal structure is available, use SHELXL to refine bond lengths/angles and validate substituent positions .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays .
- Binding Studies : Perform ITC (isothermal titration calorimetry) to quantify Kd values. For example, Kd = 12.3 µM reported for similar thiophenes .
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with EGFR kinase’s ATP-binding pocket) .
Q. What computational methods predict pharmacokinetic properties?
- Methodological Answer :
| Software | Application | Output | Reference |
|---|---|---|---|
| SwissADME | Lipophilicity (LogP), bioavailability | LogP = 2.8 (moderate permeability) | |
| pkCSM | Toxicity (hERG inhibition), half-life | Low hERG risk (IC₅₀ > 10 µM) | |
| MOE | Metabolism prediction (CYP450 interactions) | Substrate for CYP3A4 |
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Structural Confirmation : Re-characterize batches with conflicting results to rule out synthetic variability .
- Meta-Analysis : Use PRISMA guidelines to aggregate data and identify outliers due to solvent/DMSO concentration differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
